1-(4-Chlorophenyl)-3-methyl-1H-pyrazole

Overview

Description

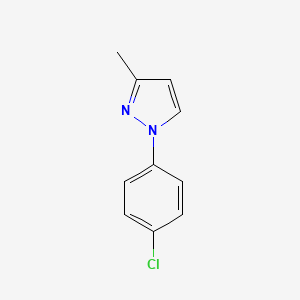

1-(4-Chlorophenyl)-3-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 4-chlorophenyl group and a methyl group. Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of 4-chlorophenylhydrazine with 3-methyl-2-butanone under acidic conditions. The reaction typically proceeds via cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. Catalysts and solvents may also be used to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1-(4-Chlorophenyl)-3-methyl-1H-pyrazole has been investigated for its biological activities, particularly as an anti-inflammatory and analgesic agent. Research indicates that pyrazole derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Anti-Inflammatory Activity

A study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activities. Among these, certain compounds demonstrated efficacy comparable to standard drugs like diclofenac sodium. Specifically, compounds with the 1-(4-chlorophenyl) substitution showed enhanced anti-inflammatory properties in carrageenan-induced rat models .

| Compound | Activity Comparison | Reference |

|---|---|---|

| This compound | Comparable to diclofenac sodium | |

| 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole | Enhanced activity noted |

Antimicrobial Properties

Research has also focused on the antimicrobial activity of pyrazole derivatives. A particular study highlighted the effectiveness of this compound against various bacterial strains. The presence of the chlorophenyl group was crucial for enhancing antimicrobial activity, indicating a structure-activity relationship that can guide future drug design .

Agricultural Applications

In agriculture, this compound serves as an important intermediate in the synthesis of fungicides. Patents have documented methods for preparing this compound for agricultural use, emphasizing its role in developing effective crop protection agents . The compound's ability to inhibit fungal growth makes it valuable in protecting crops from diseases.

Fungicidal Activity

The synthesis of derivatives containing the pyrazole structure has led to the development of new fungicides. These compounds have shown promising results in laboratory settings, demonstrating effective control over various fungal pathogens affecting crops.

Material Science Applications

The unique chemical structure of this compound allows it to be utilized in material science, particularly in the development of novel polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Polymer Development

Research indicates that incorporating pyrazole derivatives into polymer formulations can improve their resistance to degradation under environmental stressors. This application is particularly relevant for creating durable materials suitable for outdoor use.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-methyl-1H-pyrazole: Known for its unique substitution pattern and biological activities.

1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with an additional methyl group, leading to different properties.

1-(4-Bromophenyl)-3-methyl-1H-pyrazole: Bromine substitution instead of chlorine, affecting its reactivity and biological activity.

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Biological Activity

1-(4-Chlorophenyl)-3-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 198.65 g/mol

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. This reaction forms the pyrazole ring through a condensation mechanism, which can be optimized using various catalysts to enhance yield and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and screened for their ability to inhibit kinases associated with glioblastoma. Compound 4j exhibited significant inhibitory activity against AKT2/PKBβ, a key oncogenic pathway in glioma, demonstrating low cytotoxicity towards non-cancerous cells while effectively inducing cell death in glioma models .

| Compound | Activity | Target |

|---|---|---|

| 4j | Antiglioma | AKT2/PKBβ |

Antimicrobial and Anti-inflammatory Effects

The pyrazole scaffold is well-known for its antimicrobial and anti-inflammatory activities. Research indicates that various pyrazole derivatives exhibit significant inhibition against bacterial strains such as E. coli and S. aureus. The anti-inflammatory activity has also been documented, with certain compounds demonstrating up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations .

| Activity Type | Effectiveness (%) | Reference |

|---|---|---|

| Antimicrobial | Up to 85% against E. coli | |

| Anti-inflammatory | 76% TNF-α inhibition |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Kinase Inhibition : The compound inhibits key kinases involved in cancer signaling pathways, particularly those associated with glioma malignancy.

- Enzyme Interaction : It may also modulate the activity of enzymes involved in inflammatory responses and microbial resistance mechanisms.

Case Studies and Research Findings

Recent research has provided valuable insights into the biological activities of pyrazole derivatives:

- Anticancer Activity : A study demonstrated that compound 4j inhibited the formation of neurospheres in primary patient-derived glioma stem cells, suggesting potential as a novel anticancer agent .

- Anti-inflammatory Studies : Another research highlighted that certain pyrazole derivatives showed comparable anti-inflammatory effects to standard drugs like dexamethasone, indicating their therapeutic potential in treating inflammatory diseases .

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-8-6-7-13(12-8)10-4-2-9(11)3-5-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUGSJQNCXAWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591673 | |

| Record name | 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27301-77-5 | |

| Record name | 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.